Methyl 6-(2-chloroacetyl)picolinate
Overview
Description
Methyl 6-(2-chloroacetyl)picolinate: is an organic compound with the molecular formula C9H8ClNO3 . It is a derivative of picolinic acid, where the 6-position of the pyridine ring is substituted with a 2-chloroacetyl group and the carboxylic acid is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2-chloroacetyl)picolinate typically involves the chlorination of methyl 6-acetylpicolinate. The reaction is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloroacetyl group at the 6-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(2-chloroacetyl)picolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted picolinates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids and further oxidized products.
Scientific Research Applications
Methyl 6-(2-chloroacetyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 6-(2-chloroacetyl)picolinate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl picolinate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
6-Methylpyridine-2-carboxylic acid: Similar structure but without the ester and chloroacetyl functionalities.
Halauxifen-methyl: A picolinate derivative used as a herbicide, highlighting the versatility of picolinic acid derivatives
Uniqueness: Methyl 6-(2-chloroacetyl)picolinate is unique due to the presence of both the chloroacetyl and ester groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various scientific research applications .
Properties
IUPAC Name |
methyl 6-(2-chloroacetyl)pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)7-4-2-3-6(11-7)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSJQWCTFAIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449266 | |
Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216160-41-7 | |
Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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